molecular formula C5H5N3O3S B1240024 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No.: B1240024
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the condensation of 2-aminothiazole with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes involved in key metabolic pathways, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects . Additionally, the compound can interact with DNA and proteins, leading to anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

    2-(2-Aminothiazole-4-yl)acetic acid: Another thiazole derivative with antimicrobial properties.

    2-(2-Aminothiazole-4-yl)ethanol:

Uniqueness

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is unique due to its specific structural features, such as the presence of both an aminothiazole and a hydroxyimino group. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3+

InChI Key

URGSBEYHHRKMJL-FPYGCLRLSA-N

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N\O)/C(=O)O

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O

Synonyms

2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
2-ATHIAA

Origin of Product

United States

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